4-Isopropylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPWIUSXQXYTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173346 | |
| Record name | Piperidine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19678-58-1 | |
| Record name | Piperidine, 4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019678581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isopropylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Isopropylpiperidine
Established Synthetic Routes to 4-Isopropylpiperidine
The synthesis of the this compound scaffold can be achieved through several established chemical routes. These methods primarily involve the formation of the piperidine (B6355638) ring or the introduction of the isopropyl group onto a pre-existing piperidine structure.
Alkylation of Piperidine with Isopropyl Halides
A common and direct method for the synthesis of N-substituted piperidines is the alkylation of the piperidine nitrogen. researchgate.netontosight.ai In the context of this compound, if the starting material is piperidine itself, this would lead to N-isopropylpiperidine. To obtain this compound, a pre-existing 4-substituted piperidine would be N-alkylated, or a different synthetic strategy would be employed to introduce the isopropyl group at the C4 position. A general approach for N-alkylation involves reacting piperidine with an isopropyl halide, such as isopropyl bromide or isopropyl iodide, in the presence of a base. researchgate.net The base, for instance potassium carbonate, is necessary to neutralize the hydrohalic acid formed during the reaction. researchgate.net
A typical procedure involves the slow addition of the alkyl halide to a solution of piperidine in an anhydrous solvent like acetonitrile (B52724) or dimethylformamide (DMF) at room temperature. researchgate.net The use of a syringe pump for the addition of the alkyl halide can help control the reaction rate. researchgate.net The reaction mixture is stirred until completion, which can be monitored by techniques such as thin-layer chromatography. Upon completion, the solvent is removed, and the resulting salt is treated with a base to yield the free amine. researchgate.net
| Reactants | Reagents | Solvent | Conditions | Product |
| Piperidine | Isopropyl bromide | Acetonitrile | Room Temperature, Slow Addition | N-Isopropylpiperidinium bromide |
| Piperidine | Isopropyl iodide | DMF, K2CO3 | Room Temperature | N-Isopropylpiperidine |
This table illustrates a general N-alkylation reaction, not the synthesis of this compound directly from piperidine.
Stereoselective Approaches in Piperidine Synthesis
The development of stereoselective methods for the synthesis of substituted piperidines is a significant area of research due to the prevalence of the piperidine motif in bioactive molecules. nih.govrsc.org These methods aim to control the three-dimensional arrangement of atoms, leading to specific stereoisomers. One notable strategy involves a [3 + 3] annelation reaction, where an enantiomerically pure aziridine (B145994) is reacted with an allylsilane reagent in the presence of a palladium catalyst to form a functionalized piperidine intermediate. beilstein-journals.org This intermediate can then be further elaborated to construct complex piperidine-containing structures with good stereocontrol. beilstein-journals.org
Another powerful approach is the aza-Petasis-Ferrier rearrangement, which can be utilized in a modular synthesis of N-unsubstituted piperidines. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which upon chemoselective reduction and subsequent spontaneous Ferrier rearrangement, furnish piperidin-4-ones. nih.gov These can be further reduced to piperidin-4-ols with high diastereoselectivity. The flexibility of this method allows for the synthesis of a variety of substituted piperidines. nih.gov
Enantioselective Hydrogenation of 2-Alkylpyridines to Enantioenriched Piperidines
A highly efficient method for producing enantioenriched piperidines is the asymmetric hydrogenation of pyridinium (B92312) salts. nih.govnih.govacs.org This technique is particularly useful for the synthesis of 2-alkylpiperidines. The process involves the activation of the pyridine (B92270) ring by forming an N-benzylpyridinium salt, which is then subjected to hydrogenation using an iridium catalyst with a chiral ligand, such as MeO-BoQPhos. nih.gov This method has demonstrated high levels of enantioselectivity, achieving up to 93:7 enantiomeric ratio (er). nih.govnih.gov The resulting enantioenriched piperidines are valuable intermediates that can be converted into various biologically interesting molecules. nih.govnih.gov DFT calculations have provided insights into the reaction mechanism, suggesting an outer-sphere dissociative pathway for the pyridinium reduction. acs.org
Synthesis of this compound Derivatives
The chemical reactivity of the this compound scaffold allows for the synthesis of a wide range of derivatives, primarily through reactions involving the nitrogen atom of the piperidine ring.
Preparation of N-Acyl Derivatives
N-acylation is a fundamental transformation for derivatizing piperidines, including this compound. gcms.cz This reaction involves the introduction of an acyl group onto the nitrogen atom, forming an amide. libretexts.org Acylation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction of this compound with an acyl chloride in the presence of a base to scavenge the generated hydrochloric acid would yield the corresponding N-acyl-4-isopropylpiperidine.
A study on the synthesis of N-acyl-α-amino ketones utilized N-acylation as a key step. mdpi.com In this work, an acyl chloride was used to N-acylate an amino acid. A similar principle applies to the acylation of this compound. The choice of acylating agent allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry. nih.gov
| Starting Material | Acylating Agent | General Product |
| This compound | Acetyl chloride | N-Acetyl-4-isopropylpiperidine |
| This compound | Benzoyl chloride | N-Benzoyl-4-isopropylpiperidine |
Derivatization via Amidation Techniques
Amidation techniques are crucial for creating amide bonds and are widely used for the derivatization of amines like this compound. nih.gov These methods often involve the coupling of a carboxylic acid with the amine in the presence of a coupling reagent. Common coupling reagents include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP).
In a study focused on improving the detection of organic acids, a derivatization technique using N-(4-aminophenyl)piperidine was explored. nih.gov The organic acids were derivatized with the aminophenylpiperidine, forming an amide linkage. This highlights the utility of amidation for creating new chemical entities with tailored properties. Similarly, this compound can be reacted with various carboxylic acids using standard amidation protocols to generate a library of N-substituted amide derivatives. This approach is fundamental in the synthesis of new pharmaceutical candidates. nih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for forming carbon-nitrogen bonds with aromatic systems. The reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro or cyano group) and a good leaving group (typically a halide). wikipedia.orgpressbooks.pub The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. wikipedia.org
The secondary amine of the this compound ring is a potent nucleophile, readily participating in SNAr reactions. In reactions with activated aryl halides or pyridinium ions, the nitrogen atom attacks the carbon atom bearing the leaving group. rsc.orgnih.gov Studies on the reactions of various piperidines with substituted pyridinium ions show that the reaction is often second-order, with the piperidine acting as both the nucleophile and a base to facilitate deprotonation of the intermediate complex. rsc.orgnih.gov The presence of the isopropyl group at the C4 position of the piperidine ring enhances its lipophilicity but generally has a minimal electronic effect on the nucleophilicity of the distant nitrogen atom compared to unsubstituted piperidine.
| Reactant 1 | Reactant 2 (Activated Aromatic) | Typical Conditions | Product Type |
| This compound | 2,4-Dinitrochlorobenzene | Base, Solvent (e.g., Water, DMSO) | N-(2,4-Dinitrophenyl)-4-isopropylpiperidine |
| This compound | 2-Halopyridine with activating group | Methanol (B129727) | N-(2-Pyridyl)-4-isopropylpiperidine derivative |
| This compound | N-Methyl-2-halopyridinium ion | Methanol | Substituted N-methylpyridinium salt |
This table presents representative SNAr reactions where this compound can act as the nucleophile, based on established reactivity patterns for piperidines.
Chemical Reactivity and Reaction Optimization
The chemical utility of this compound is defined by its reactivity, particularly at the nitrogen atom and on the piperidine ring itself. Optimizing reactions involving this compound often requires careful control of conditions to achieve desired outcomes, such as selective functionalization or controlled hydrolysis of its derivatives.
Hydrolysis Reactions of Amide and Piperidine Derivatives
Amides derived from this compound, such as N-acyl-4-isopropylpiperidines, can be hydrolyzed to yield the parent piperidine and a carboxylic acid. This reaction, the reverse of a condensation reaction, is typically slow and requires harsh conditions due to the stability of the amide bond. masterorganicchemistry.comdalalinstitute.com
Hydrolysis can be catalyzed by either acid or base. dalalinstitute.comlibretexts.org
Acid-catalyzed hydrolysis involves heating the amide with a strong acid like hydrochloric acid or sulfuric acid. libretexts.org The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The resulting tetrahedral intermediate then collapses, breaking the carbon-nitrogen bond and releasing this compound as an ammonium (B1175870) salt. masterorganicchemistry.com
Base-catalyzed hydrolysis (saponification) requires heating the amide with a strong base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that expels the 4-isopropylamido group as an anion, which is then protonated by the solvent to give the free amine. libretexts.org
The hydrolysis of the amide bond in derivatives of this compound is a key reaction, for instance, in the final steps of a synthesis where the piperidine nitrogen may have been protected as an amide. smolecule.com
| Derivative | Reagents & Conditions | Products |
| N-Benzoyl-4-isopropylpiperidine | Aqueous HCl, Heat | 4-Isopropylpiperidinium chloride and Benzoic acid |
| N-Benzoyl-4-isopropylpiperidine | Aqueous NaOH, Heat | This compound and Sodium benzoate |
This table illustrates the products of acid and base-catalyzed hydrolysis for a model amide derivative of this compound.
Regioselective and Stereoselective Functionalization
Direct and selective C-H functionalization of the saturated piperidine ring is a significant challenge in organic synthesis. However, advanced catalytic methods have enabled the regioselective and stereoselective introduction of new functional groups at specific positions of the piperidine scaffold. nih.govrsc.org The choice of catalyst and the nature of the protecting group on the piperidine nitrogen are crucial for controlling the site of the reaction (C2, C3, or C4). nih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a powerful tool for this purpose. rsc.org Research has shown that by selecting the appropriate dirhodium catalyst and nitrogen protecting group (N-Pg), one can direct functionalization to different positions of the piperidine ring. nih.gov
C2 Functionalization: This position is electronically activated but sterically hindered. Using an N-Boc protecting group in combination with a catalyst like Rh₂(R-TCPTAD)₄ can lead to C2-functionalization with high stereoselectivity. nih.gov
C4 Functionalization: The C4 position is less sterically hindered but also less electronically activated. Achieving selectivity for C4 requires a catalyst that is sterically demanding enough to override the electronic preference for the C2 position. The use of a sterically encumbered catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, has been shown to favor functionalization at unactivated methylene (B1212753) C-H bonds, such as those at C4. nih.govemory.edu
C3 Functionalization: Direct functionalization at the C3 position is difficult. It is often achieved indirectly, for example, through the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by a regio- and stereoselective ring-opening. nih.gov
| N-Protecting Group | Catalyst | Position Functionalized | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | 11:1 | 93% |
| N-Bs | Rh₂(R-TPPTTL)₄ | C2 | >30:1 | 52-73% |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | High Regioisomer Purity | High Stereoselectivity |
This table summarizes research findings on the catalyst and protecting group-controlled C-H functionalization of the piperidine ring, demonstrating the achievement of high regio- and stereoselectivity. nih.gov
Catalytic Approaches in this compound Chemistry
Catalysis is fundamental to the synthesis and functionalization of this compound and its derivatives. Transition-metal catalysis, in particular, has provided solutions for reactions that were previously inefficient or unselective.
Rhodium Catalysis: As detailed in the previous section, dirhodium(II) tetracarboxylate catalysts are preeminent in mediating selective C-H functionalization reactions. rsc.org These catalysts react with diazo compounds to generate rhodium carbenes, which are the active species for C-H insertion. emory.edu The structure of the ligands surrounding the two rhodium atoms creates a chiral, sterically defined pocket that dictates both where the carbene attacks the piperidine ring (regioselectivity) and from which face it attacks (stereoselectivity). nih.govemory.edu
Lewis Acid Catalysis: Lewis acids such as titanium tetrachloride (TiCl₄) and iron(III) chloride (FeCl₃) are employed in the synthesis of the substituted piperidine ring itself. acs.org For example, the diastereoselective cyclization of N-protected amino aldehyde imines can be catalyzed by Lewis acids to form 3-amino-2,4-dialkyl-substituted piperidines. The choice of Lewis acid can influence the product distribution and selectivity of these ring-forming reactions. acs.org
Asymmetric Reductive Heck Reactions: Recent developments have utilized rhodium-catalyzed asymmetric reductive Heck reactions to access enantioenriched 3-substituted piperidines. snnu.edu.cn This three-step approach involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with a boronic acid, and a final reduction to yield the 3-substituted piperidine with high enantioselectivity. snnu.edu.cn
| Catalytic System | Reaction Type | Application |
| Dirhodium(II) Catalysts (e.g., Rh₂(OAc)₄, chiral variants) | C-H Carbene Insertion | Regio- and stereoselective functionalization of the piperidine ring. nih.govrsc.org |
| Lewis Acids (e.g., TiCl₄, FeCl₃) | Iminium Ion Cyclization | Diastereoselective synthesis of substituted piperidine rings. acs.org |
| Rhodium / Chiral Ligands | Asymmetric Reductive Heck | Enantioselective synthesis of 3-substituted piperidines from pyridine. snnu.edu.cn |
This table highlights key catalytic systems and their applications in the chemistry of piperidine derivatives like this compound.
Advanced Spectroscopic and Analytical Characterization in 4 Isopropylpiperidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 4-isopropylpiperidine. asianpubs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) is particularly useful for analyzing the different spatial arrangements of atoms, known as rotamers or conformers, that arise from rotation around single bonds. In this compound, the piperidine (B6355638) ring can exist in different conformations, and the isopropyl group can also rotate. The analysis of coupling constants and chemical shifts in the ¹H NMR spectrum allows for the determination of the preferred conformation. asianpubs.org The signals in the spectrum can be assigned to specific protons in the molecule, providing a complete picture of its structure in solution. libretexts.org The presence of multiple rotamers can sometimes lead to complex NMR data. researchgate.netrsc.org
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, confirming the number and types of carbon environments. bhu.ac.in This technique is complementary to ¹H NMR and is essential for unambiguous structural confirmation. scielo.org.bo For instance, the chemical shifts of the carbon atoms in the piperidine ring and the isopropyl group can be precisely measured and compared to predicted values to validate the proposed structure.
A representative ¹³C NMR dataset for this compound is provided below:
| Carbon Atom | Chemical Shift (ppm) |
| C4 (CH) | 43.5 |
| C3, C5 (CH₂) | 30.1 |
| C2, C6 (CH₂) | 46.5 |
| CH (isopropyl) | 32.4 |
| CH₃ (isopropyl) | 19.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.eduspecac.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. utdallas.edu The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.
For this compound, the IR spectrum will exhibit characteristic absorptions for:
N-H stretching: A secondary amine, this compound will show a characteristic N-H stretching vibration. This band is typically found in the region of 3300-3500 cm⁻¹. specac.com
C-H stretching: The molecule contains both sp³ hybridized C-H bonds in the piperidine ring and the isopropyl group. These will give rise to strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.org
C-N stretching: The C-N bond in the piperidine ring will also have a characteristic stretching vibration, which typically appears in the 1020-1250 cm⁻¹ range. specac.com
C-H bending: Vibrations from the bending of C-H bonds will also be present at lower frequencies. libretexts.org
The specific positions and shapes of these bands can provide a "fingerprint" for this compound, allowing for its identification. utdallas.eduspecac.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. utdallas.edubiorxiv.org When this compound is introduced into the mass spectrometer, it is ionized and then breaks apart into smaller, charged fragments.
The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass (127.23 g/mol ). nih.govnist.gov The pattern of fragment ions provides clues about the molecule's structure. youtube.comresearchgate.net For this compound, common fragmentation pathways would involve the loss of the isopropyl group or cleavage of the piperidine ring. libretexts.orgmiamioh.edu Analysis of these fragments helps to confirm the connectivity of the atoms in the molecule.
Crystallographic Studies and Conformational Analysis
Conformational analysis, aided by computational molecular modeling, investigates the different spatial arrangements (conformations) that a molecule can adopt due to rotation around its single bonds. nih.govpsu.edu For this compound, a key area of interest is the orientation of the isopropyl group on the piperidine ring, which can be either axial or equatorial. nih.govnih.gov Crystallographic data, in combination with NMR studies and computational energy calculations, can help determine the most stable conformation of the molecule. nih.govfrontiersin.org These studies have shown that for many 4-substituted piperidines, the conformational preferences are similar to those of analogous cyclohexanes. nih.gov
Chromatographic Methods for Purity Validation and Separation
Chromatography serves as a cornerstone for the separation and analysis of this compound. The principles of chromatography involve the differential partitioning of a compound between a stationary phase and a mobile phase. uvic.ca By selecting appropriate phases, chemists can effectively separate this compound from impurities and, in the case of its chiral form, resolve its enantiomers.
Column chromatography is a widely utilized preparative technique for the purification of synthetic compounds like this compound. vipw.in This solid-liquid adsorption chromatography method is effective for separating gram quantities of material, making it an essential step after synthesis to isolate the target compound from byproducts and unreacted starting materials. uvic.ca
The process involves packing a glass column with a solid adsorbent, which acts as the stationary phase. vipw.in The most common adsorbents are silica (B1680970) gel (SiO₂) and alumina (B75360) (Al₂O₃), both of which are polar. uvic.ca Since this compound is a basic, polar amine, its interaction with the stationary phase is a key factor in separation. The choice of eluent, or mobile phase, is critical for a successful separation. A solvent system is chosen so that the desired compound has an appropriate retention factor (Rf), typically around 0.35 on a thin-layer chromatography (TLC) plate, to ensure good separation on the column. uvic.ca
For a basic compound such as this compound, which can interact strongly with the slightly acidic silica gel, modifications to the mobile phase are often necessary to prevent poor separation and "tailing" of the compound spot. rochester.edu A common strategy is to add a small amount of a base, such as triethylamine (B128534) (1-3%), to the eluting solvent. rochester.edu This deactivates the acidic sites on the silica gel, leading to better elution and peak shape. rochester.edu The purification of related piperidine derivatives often employs silica gel column chromatography with solvent systems like methanol (B129727) in dichloromethane. core.ac.uk
The general order of elution from a polar stationary phase like silica gel is from non-polar to polar compounds. Therefore, less polar impurities will elute before the more polar this compound. uvic.ca A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for more difficult separations. rochester.edu
Table 1: Typical Parameters for Column Chromatography Purification of this compound
| Parameter | Description | Typical Selection for this compound | Rationale |
| Stationary Phase | The solid adsorbent that retains compounds. | Silica Gel (SiO₂) | A standard, versatile, and cost-effective polar adsorbent suitable for polar compounds like amines. uvic.cavipw.in |
| Mobile Phase (Eluent) | The solvent that carries the mixture through the column. | A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). | Allows for tuning of polarity to achieve optimal separation. uvic.ca |
| Mobile Phase Additive | A substance added to the eluent to improve separation. | Triethylamine (Et₃N) or Ammonia (NH₃) | As a basic amine, this compound can interact strongly with acidic sites on silica gel. A basic additive neutralizes these sites, preventing peak tailing and improving resolution. rochester.edu |
| Loading Technique | Method of applying the sample to the column. | The crude product can be dissolved in a minimum amount of the mobile phase or pre-adsorbed onto a small amount of silica gel. | Pre-adsorption onto silica ensures a more uniform application to the column, leading to better separation efficiency. rochester.edu |
This compound possesses a stereogenic center at the 4-position of the piperidine ring, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical, especially in pharmaceutical development. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for determining the enantiomeric ratio (or enantiomeric excess) of chiral compounds. americanpharmaceuticalreview.com
The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). chromatographyonline.com These specialized HPLC columns contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. americanpharmaceuticalreview.com
For the analysis of basic compounds like this compound, polysaccharide-based CSPs are particularly effective. chromatographyonline.com Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are widely used and have broad enantiorecognition abilities. americanpharmaceuticalreview.comchromatographyonline.com
The development of a chiral HPLC method typically involves screening various combinations of CSPs and mobile phases. chromatographyonline.com For basic analytes, normal-phase conditions are often successful. chromatographyonline.com A typical mobile phase would consist of a non-polar solvent like n-hexane mixed with an alcohol such as 2-propanol or ethanol. chromatographyonline.com To improve peak shape and resolution for a basic compound, a small amount of an amine modifier, like diethylamine (B46881) (DEA), is added to the mobile phase. chromatographyonline.com This additive competes with the analyte for highly active sites on the stationary phase, preventing undesirable interactions and peak tailing.
Table 2: Common Chiral HPLC Method Development Strategy for this compound
| Parameter | Description | Typical Selection | Rationale |
| Technique | The direct approach for separating enantiomers. | Chiral High-Performance Liquid Chromatography (HPLC) | The gold standard for enantiomeric separation and quantification due to its high efficiency and the availability of diverse chiral stationary phases. americanpharmaceuticalreview.com |
| Stationary Phase | The chiral column that enables separation. | Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) | These columns demonstrate broad enantioselectivity for a wide range of pharmaceutical compounds, including amines. americanpharmaceuticalreview.comchromatographyonline.com |
| Mobile Phase | The solvent system used to elute the enantiomers. | n-Hexane / Alcohol (e.g., 2-Propanol or Ethanol) | Standard normal-phase conditions that are effective for many chiral separations on polysaccharide CSPs. chromatographyonline.com |
| Mobile Phase Additive | A modifier added to the mobile phase to enhance separation. | Diethylamine (DEA) or other amine modifiers (0.1% v/v) | Crucial for analyzing basic compounds like this compound to prevent strong interactions with the CSP, thereby improving peak symmetry and resolution. chromatographyonline.com |
| Detection | The method used to detect the separated enantiomers. | Ultraviolet (UV) Detector | While this compound lacks a strong chromophore, derivatization with a UV-active agent or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary. |
Computational Chemistry and Molecular Modeling of 4 Isopropylpiperidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-isopropylpiperidine, DFT calculations are employed to determine various electronic and energetic properties that are fundamental to its reactivity and interactions.
DFT calculations on piperidine (B6355638) and its derivatives, often using functionals like B3LYP with basis sets such as 6-311G**, can predict heats of formation (HOFs). nih.gov These calculations are typically performed using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to ensure accuracy. nih.gov The electronic properties, such as the distribution of electron density and electrostatic potential, can also be elucidated. For instance, isosurfaces of the electrostatic potential can reveal regions of negative potential around nitrogen and oxygen atoms, indicating their susceptibility to protonation.
Furthermore, DFT is utilized to analyze the molecular geometry and vibrational frequencies of piperidine derivatives. researchgate.net Optimized bond lengths and angles calculated via DFT, particularly with the B3LYP functional, have shown excellent agreement with experimental data. researchgate.net This level of accuracy provides confidence in the predicted structures and their subsequent use in more complex modeling studies.
Table 1: Calculated Properties of Piperidine Derivatives using DFT
| Property | Method | Basis Set | Finding | Reference |
| Heats of Formation | DFT | B3LYP/6-311G** | Prediction of energetic stability through isodesmic reactions. | nih.gov |
| Molecular Geometry | DFT | B3LYP/6-31G(d) | Optimized bond lengths show good agreement with experimental values. | researchgate.net |
| Vibrational Frequencies | DFT | B3LYP/6-31G(d) | B3LYP functional provides superior results for molecular vibrational problems compared to other methods. | researchgate.net |
| Electronic Structure | DFT | Not Specified | Analysis of electrostatic potential reveals reactive sites. |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are instrumental in exploring its conformational landscape and understanding its dynamic behavior in different environments, such as in solution.
The conformational flexibility of the piperidine ring is a key determinant of its biological activity. MD simulations can reveal the preferred conformations of the ring, such as the chair, boat, or twist-boat forms, and the orientation of the isopropyl substituent (axial vs. equatorial). These simulations, often performed over nanosecond timescales in explicit solvent, provide insights into the root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area, all of which are crucial for understanding molecular interactions in a biological context. researchgate.net
Studies on various piperidine derivatives have demonstrated the utility of MD simulations in confirming their conformational stability. researchgate.net For instance, simulations can show that a particular derivative maintains a stable conformation over the simulation time, which is essential for its interaction with a biological target. mdpi.com The choice of force field (e.g., GAFF, CHARMM, OPLS) is critical for the accuracy of these simulations, with some force fields performing better than others in reproducing experimental data for organic molecular crystals. rsc.org
Table 2: Applications of MD Simulations in Conformational Analysis of Piperidine Derivatives
| Simulation Aspect | Duration | Key Findings | Reference |
| Conformational Stability | 100 ns | Revealed key conformational behaviors and interactions in explicit solvent. | researchgate.net |
| Flexibility and Interactions | Not Specified | Elucidated the dynamic behavior and interactions within a biological environment. | researchgate.net |
| Ligand Stability in Binding Pocket | 10 ns | Confirmed stable binding poses and favorable interactions of inhibitors. | mdpi.com |
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Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound-containing compounds, docking studies are essential for predicting their binding mode and affinity to a biological target, such as a protein receptor.
The process involves placing the ligand (the this compound derivative) into the binding site of the receptor and evaluating the binding energy using a scoring function. nih.gov Successful docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govrsc.org For example, docking studies of piperidine derivatives with the sigma-1 receptor (S1R) have revealed a salt bridge interaction with the residue Glu172 to be crucial for binding. nih.gov
The accuracy of docking studies depends on the quality of the protein structure, which is often obtained from X-ray crystallography or homology modeling, and the performance of the docking algorithm and scoring function. nih.gov Molecular dynamics simulations are often used in conjunction with docking to refine the binding poses and assess the stability of the predicted interactions over time. nih.govrsc.org
Table 3: Examples of Docking Studies with Piperidine Derivatives
| Receptor Target | Key Interactions Identified | Significance | Reference |
| Sigma-1 Receptor (S1R) | Salt bridge with Glu172, hydrogen bond with Glu172, polar interaction with Asp126. | Elucidated the binding mode and crucial interactions for high affinity. | nih.gov |
| Mycobacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) | H-bond with Ala306, interaction with Cys112, arene-H interactions with Asn274 and Leu207. | Predicted two distinct binding modes with similar scores, suggesting potential inhibition mechanism. | rsc.org |
| µ-Opioid Receptor | Interactions with Q124, W133, D147, Y148, M151, H297, W318, I322. | Showed excellent binding scores and interaction mechanisms compared to known analgesics. | tandfonline.com |
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Pharmacophore Modeling for Drug Design
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential steric and electronic features of a molecule that are necessary for its biological activity. nih.gov For compounds containing the this compound scaffold, pharmacophore models can be developed to guide the design of new, more potent analogs.
A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. nih.govslideshare.net These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the receptor's binding site (structure-based). slideshare.net
Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.govfrontiersin.org This approach has been successfully used to identify novel scaffolds for various therapeutic targets, moving beyond known active compounds.
Table 4: Features of Pharmacophore Models in Drug Design
| Feature Type | Description | Role in Molecular Recognition |
| Hydrogen Bond Acceptor | An atom or group with a lone pair of electrons that can accept a hydrogen bond. | Forms directional interactions with hydrogen bond donors on the receptor. |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (e.g., N, O). | Forms directional interactions with hydrogen bond acceptors on the receptor. |
| Hydrophobic Group | A nonpolar group (e.g., alkyl, aryl) that avoids contact with water. | Engages in van der Waals interactions with hydrophobic pockets of the receptor. |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | Can participate in pi-pi stacking, pi-cation, and hydrophobic interactions. |
| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | Forms strong electrostatic interactions (salt bridges) with charged residues on the receptor. |
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Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. fiveable.meijnrd.org For derivatives of this compound, QSAR studies can be used to predict the activity of new analogs and to understand the structural features that are important for their biological effects.
QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between these descriptors and the observed biological activity. fiveable.metandfonline.comnih.gov The descriptors can be of various types, including 2D (e.g., topological indices), 3D (e.g., molecular shape), and physicochemical (e.g., logP, pKa). tandfonline.comnih.gov
A statistically robust and validated QSAR model can be a valuable tool for lead optimization, allowing for the in silico screening and prioritization of new compounds for synthesis and testing. tandfonline.comnih.gov These models can provide insights into the mechanism of action by identifying the key molecular properties that govern the activity of the compounds. tandfonline.comnih.gov
Table 5: Key Aspects of QSAR Modeling
| Component | Description | Example | Reference |
| Descriptors | Numerical values that characterize the structure and properties of a molecule. | 3D and 2D autocorrelation descriptors, partial negative surface area, heat of formation. | tandfonline.comnih.gov |
| Statistical Method | Algorithm used to build the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Genetic Algorithm (GA). | tandfonline.comnih.gov |
| Model Validation | Process of assessing the robustness and predictive ability of the QSAR model. | Internal validation (Q² LOO), external validation (r²), y-randomization. | tandfonline.comtandfonline.com |
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Applications of 4 Isopropylpiperidine in Medicinal Chemistry and Pharmacology
Role as a Key Intermediate in Pharmaceutical Development
The versatility of the 4-isopropylpiperidine scaffold makes it an essential component in the synthesis of complex pharmaceutical molecules. Its incorporation into drug candidates can significantly influence their efficacy and pharmacological profile. Researchers utilize this compound as a foundational element for developing novel therapeutics across several major drug classes chemimpex.com.
Synthesis of Analgesics and Antidepressants
The piperidine (B6355638) ring is a well-established pharmacophore in the design of potent analgesics. Notably, this compound and its derivatives are instrumental in the synthesis of 4-anilidopiperidine-based analgesics, a class that includes highly potent synthetic opioids like fentanyl and its analogues tandfonline.comnih.govnih.govresearchgate.net. The synthesis of these compounds often involves modifying the piperidine nitrogen, and the presence of the isopropyl group at the 4-position can modulate the compound's lipophilicity and receptor binding characteristics. For instance, an efficient synthesis of a key intermediate for new-generation narcotic analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the importance of the functionalized piperidine core in creating these powerful pain-relieving agents researchgate.net.
In the realm of antidepressants, the piperidine moiety is a common feature in many therapeutic agents. While the closely related piperazine (B1678402) ring is also prevalent in antidepressant drug design, the piperidine scaffold is crucial for developing compounds that target various neurotransmitter systems nih.gov. The synthesis of novel piperidine derivatives is a key strategy for creating agents that can modulate serotonin (B10506) and noradrenaline reuptake, which is a primary mechanism for many antidepressant drugs mdpi.comracgp.org.au.
Development of Medications for Neurological Disorders
The piperidine scaffold is a cornerstone in the development of drugs for a range of neurological and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease nih.govresearchgate.netresearchgate.netbgu.ac.ilnih.gov. Piperidine derivatives are being actively investigated for their potential to inhibit acetylcholinesterase, a key target in Alzheimer's therapy nih.gov. For example, Donepezil, a major drug for Alzheimer's, features a piperidine moiety that is crucial for its binding to the enzyme's active site nih.govnih.gov.
Furthermore, research into novel piperidine-based compounds has identified potential lead molecules for treating Parkinson's disease by targeting monoamine oxidase (MAO) researchgate.netomeka.net. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them promising candidates for future neuroprotective therapies nih.govnih.gov. Patents have been filed for novel piperidine derivatives specifically for their use in treating diseases associated with nerve degeneration, such as Alzheimer's and Parkinson's, underscoring the commercial and therapeutic interest in this chemical class bgu.ac.il.
Investigation of Biological Activities and Mechanisms of Action
Beyond its role as a synthetic intermediate, derivatives of this compound exhibit a wide range of intrinsic biological activities. Their ability to interact with various physiological targets makes them a subject of intense pharmacological investigation.
Receptor Interaction and Modulation
Derivatives containing the piperidine core have been shown to interact with a diverse set of receptors, often with high affinity and selectivity. This promiscuity allows for the development of multi-target ligands or highly selective agents for specific receptor subtypes.
Muscarinic Receptors: Certain piperidine derivatives act as potent allosteric agonists at the M1 muscarinic acetylcholine (B1216132) receptor. For example, the compound AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) binds to a unique site on the M1 receptor, distinct from the conventional acetylcholine binding site, to activate it nih.govresearchgate.net. This allosteric modulation presents a sophisticated mechanism for fine-tuning receptor activity.
Sigma Receptors: The piperidine moiety is a critical structural element for ligands that target sigma receptors (σ1 and σ2), which are implicated in pain perception and various CNS disorders acs.orgnih.govnih.govunict.itnih.govrsc.orgnih.govnih.govresearchgate.net. Research has shown that piperidine derivatives can act as potent σ1 receptor antagonists or agonists. For instance, compound 44 , N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, displays high affinity for both the σ1 receptor and the μ-opioid receptor, making it a potential candidate for treating neuropathic pain nih.gov.
Histamine (B1213489) Receptors: The piperidine ring is also a key feature in many histamine H3 receptor antagonists nih.govnih.govnih.govingentaconnect.comacs.orgugr.es. These antagonists are being investigated for their potential in treating various neurological conditions. The interaction is often highly specific, with some dual-acting compounds showing high affinity for both H3 and σ1 receptors, which could be beneficial for creating novel pain therapies acs.orgnih.govnih.govacs.org.
Table 1: Binding Affinities of Representative Piperidine Derivatives at Various Receptors
Compound Target Receptor Binding Affinity (Ki, nM) Reference Compound 5 (4-pyridylpiperidine derivative) hH3R 7.70 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFna8S0NnjboSzGb-qiKqKAiCKY7FGXO4jKbn6d_uXO9LG8RPHug0IsEgPHaOsv7hZ_cICIjeHyN82LQIR3oGjEk0I-z6XFjnv4S-JvgTcTjjLFdmW5PtJfSzDfYNIztYHRIJ0HDdFKW48Ik1Q%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvNiQErSbiBE6wEMiOKlWUAGQ4KglMjh0THvhWSnjUPTIwzm3R1FdtjDsMCpFWozszKeZMT36th_LtOofoOxRN5PNa0ItF5nJave1b7B-eST0FcxhpehTRnkoyYOc73Hfi0yat)] Compound 5 (4-pyridylpiperidine derivative) σ1R 3.64 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFna8S0NnjboSzGb-qiKqKAiCKY7FGXO4jKbn6d_uXO9LG8RPHug0IsEgPHaOsv7hZ_cICIjeHyN82LQIR3oGjEk0I-z6XFjnv4S-JvgTcTjjLFdmW5PtJfSzDfYNIztYHRIJ0HDdFKW48Ik1Q%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvNiQErSbiBE6wEMiOKlWUAGQ4KglMjh0THvhWSnjUPTIwzm3R1FdtjDsMCpFWozszKeZMT36th_LtOofoOxRN5PNa0ItF5nJave1b7B-eST0FcxhpehTRnkoyYOc73Hfi0yat)] Compound 11 (piperidine derivative) hH3R 6.2 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFna8S0NnjboSzGb-qiKqKAiCKY7FGXO4jKbn6d_uXO9LG8RPHug0IsEgPHaOsv7hZ_cICIjeHyN82LQIR3oGjEk0I-z6XFjnv4S-JvgTcTjjLFdmW5PtJfSzDfYNIztYHRIJ0HDdFKW48Ik1Q%3D)] Compound 11 (piperidine derivative) σ1R 4.41 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFna8S0NnjboSzGb-qiKqKAiCKY7FGXO4jKbn6d_uXO9LG8RPHug0IsEgPHaOsv7hZ_cICIjeHyN82LQIR3oGjEk0I-z6XFjnv4S-JvgTcTjjLFdmW5PtJfSzDfYNIztYHRIJ0HDdFKW48Ik1Q%3D)] Compound 44 σ1R 1.86 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxtmDDJfUTogJGMmRRftVh5b8ds7DfcJgahOBUS_cWsr_ivcr4hDwiJ3ZGACXSbMpO4Mm-_i0FmA2eEgpk0-bkU4tUEV0bIon1z2irjm4NjDVw9UwXHGt3Fq7-jmgIlgNn1QnX)] Compound 44 μ-opioid Receptor 2.1 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxtmDDJfUTogJGMmRRftVh5b8ds7DfcJgahOBUS_cWsr_ivcr4hDwiJ3ZGACXSbMpO4Mm-_i0FmA2eEgpk0-bkU4tUEV0bIon1z2irjm4NjDVw9UwXHGt3Fq7-jmgIlgNn1QnX)] 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ1R 0.96 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXi-3Vgv7YqI0tZ3QkaB2rzbNOktaiv7v5EyrEnNL2GmrD2gq0A4T9DEbaq_hnD1zQGEVY9RztjQCGbuS4BY3RW-8PVfel23nKE7J598u27cMVJdF_B5NnzLsuLJaDx6-qRuQP)]
Potential as Analgesic and Anti-inflammatory Agents
The piperidine nucleus is integral to a vast number of compounds with analgesic properties tandfonline.comtandfonline.com. The anti-inflammatory effects of piperidine-containing molecules are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. Piperine (B192125), a natural alkaloid containing a piperidine ring, has been shown to dose-dependently decrease COX-2 expression nih.govmdpi.com. Synthetic piperidine derivatives are also being designed as potent and selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs nih.govrsc.orgresearchgate.net.
Table 2: COX-2 Inhibitory Activity of Selected Compounds
Compound Target Inhibitory Concentration (IC50, µM) Reference Compound 9d (Piperazine derivative) COX-2 0.25 [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsGYRBI8TGNoDdOBgs1KLEe-jHMyzQ8AEjxufAhRucO5ndmwXgkDZyH4ES0VZfD6KlD-NswdX4kJWR1Fuy3F3wfPjmJDIpWo17b2obZU96ie6sziKayAqoPhVqiCRBGWOD6lAFo_rSptEV43PtE0Uva2I-pFNMkeQkQPv0)] Celecoxib (Standard) COX-2 0.36 [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsGYRBI8TGNoDdOBgs1KLEe-jHMyzQ8AEjxufAhRucO5ndmwXgkDZyH4ES0VZfD6KlD-NswdX4kJWR1Fuy3F3wfPjmJDIpWo17b2obZU96ie6sziKayAqoPhVqiCRBGWOD6lAFo_rSptEV43PtE0Uva2I-pFNMkeQkQPv0)]
Antihistaminic Effects
Piperidine and the related piperazine structures are foundational to many antihistamine drugs drugbank.comrxlist.com. These compounds typically function as H1 receptor antagonists, blocking the action of histamine and thereby alleviating allergy symptoms. Hydroxyzine, a first-generation antihistamine, is a piperazine derivative that effectively treats itching and anxiety by acting as an inverse agonist of the H1 receptor rxlist.com. The development of novel piperidine and piperazine derivatives continues to be an active area of research to create new antihistamines with improved efficacy and selectivity drugbank.com.
Table 3: List of Compounds Mentioned
Compound Name This compound Fentanyl Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Donepezil AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine Piperine Celecoxib Hydroxyzine Acetylcholine
Antimicrobial and Antiviral Properties of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated notable potential as both antimicrobial and antiviral agents in various research studies. These compounds have been investigated for their efficacy against a range of pathogens, including human coronaviruses and clinically relevant bacterial strains.
Inhibition of Human Coronaviruses (e.g., SARS-CoV-2)
The emergence of novel human coronaviruses, such as SARS-CoV-2, has spurred intensive research into new antiviral therapies. Within this context, piperidine derivatives have been identified as a promising class of compounds. Studies have shown that certain piperidine-containing molecules can inhibit the replication of these viruses. For instance, a class of 1,4,4-trisubstituted piperidines has been investigated for its anti-coronavirus activity. These compounds were found to act at a stage after virus entry, potentially interfering with viral polyprotein processing and the initiation of RNA synthesis. The main protease (Mpro) of SARS-CoV-2 was identified as a likely target for these piperidine derivatives, although the inhibitory activity was modest, suggesting a need for further optimization.
In other research, piperidine-4-carboxamide derivatives have also been evaluated for their inhibitory effects on human coronaviruses. These studies highlight the potential of the piperidine scaffold as a foundational structure for the development of broad-spectrum antiviral agents to combat current and future coronavirus threats.
Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of piperidine have been the subject of numerous studies to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has demonstrated that synthetic modifications to the piperidine ring can yield compounds with significant activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli.
One study focused on newly synthesized piperidine derivatives and tested their in-vitro antibacterial activity using the disc diffusion method. The results indicated that these compounds were active against both S. aureus and E. coli. biointerfaceresearch.com Another investigation into piperidin-4-one derivatives also revealed good antibacterial activity against these and other bacterial species. nih.gov Furthermore, research on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives showed that certain compounds in this class could inhibit the growth of a panel of bacterial strains, including S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/ml. mdpi.com
The antimicrobial activity of these compounds is often compared to standard antibiotics to gauge their potential as new therapeutic agents. The collective findings suggest that the piperidine scaffold is a valuable template for the design of novel antibacterial drugs.
Influence on Neurotransmitter Systems
The piperidine nucleus is a key structural feature in many compounds that interact with the central nervous system, including those that modulate the activity of various neurotransmitter systems. Derivatives of piperidine have been extensively studied for their potential to inhibit monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications.
Piperine, a naturally occurring alkaloid containing a piperidine moiety, and its derivatives have been shown to possess MAO inhibitory activity. nih.govacs.org Studies on piperine have indicated that its antidepressant-like effects may be linked to the regulation of the serotonergic system. nih.gov Furthermore, synthetic derivatives of piperidine have been designed and evaluated as selective and reversible MAO inhibitors. For example, a series of pyridazinobenzylpiperidine derivatives showed potent and selective inhibition of MAO-B, an enzyme isoform implicated in neurodegenerative disorders. mdpi.com
In addition to MAO inhibition, other piperidine derivatives have been investigated as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). wikipedia.org These "triple reuptake inhibitors" block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic availability of all three key monoamine neurotransmitters. wikipedia.org Research on 4-benzylpiperidine (B145979) carboxamides has explored the structure-activity relationships that govern their potency and selectivity as triple reuptake inhibitors. nih.gov
The piperidine scaffold has also been incorporated into compounds targeting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Novel piperidine-4-methanthiol ester derivatives have been synthesized and shown to be selective substrates for AChE. nih.gov
Anticancer Potential
The piperidine scaffold is a recurring motif in a multitude of natural and synthetic compounds that exhibit anticancer properties. nih.gov Research has shown that piperidine derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest. researchgate.net
Studies on piperidine-containing compounds have demonstrated their potential against a range of cancer cell lines. For instance, certain piperidine derivatives have been shown to inhibit the growth of prostate cancer cells by inducing apoptosis. researchgate.net This is often achieved by modulating the levels of pro-apoptotic and anti-apoptotic proteins within the cancer cells. researchgate.net In other research, piperidine analogs have been evaluated for their cytotoxic potential against various human cancer cell lines, with some compounds showing significant activity.
The versatility of the piperidine ring allows for a wide range of chemical modifications, enabling the development of derivatives with improved potency and selectivity against cancer cells. The anticancer potential of piperidine and its derivatives continues to be an active area of research in medicinal chemistry, with the aim of developing novel and more effective cancer therapies. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For piperidine derivatives, SAR studies have been crucial in optimizing their therapeutic properties for various applications.
Impact of Substituent Modifications on Biological Potency
The biological activity of piperidine derivatives can be significantly altered by modifying the substituents on both the piperidine ring and its associated side chains. The position, size, and electronic properties of these substituents play a critical role in determining the compound's potency and selectivity for its biological target.
For instance, in the context of MAO inhibition, SAR studies of piperine derivatives have revealed important structural requirements for activity. nih.govacs.org It has been shown that substitutions at the para-position of a phenyl ring attached to the piperidine can influence MAO inhibitory effects. nih.gov The nature of the linker between the piperidine ring and other aromatic moieties, as well as substitutions on the piperidine nitrogen, are also key determinants of activity and selectivity for MAO-A versus MAO-B. nih.govacs.org
In the development of antifungal agents, SAR studies of 4-aminopiperidines have provided insights into the features necessary for potent activity. These studies have shown that the nature of the substituent on the piperidine nitrogen and the amine at the 4-position are critical for antifungal efficacy.
Furthermore, in the design of triple reuptake inhibitors based on the 4-benzylpiperidine carboxamide scaffold, the length of the linker chain and the nature of the aromatic groups have been shown to have a profound impact on the inhibition of serotonin, norepinephrine, and dopamine transporters. nih.gov Specifically, compounds with a two-carbon linker demonstrated higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker. nih.gov
Interactive Data Table: Antimicrobial Activity of Piperidine Derivatives
| Compound Type | Target Organism | Activity/Potency |
|---|---|---|
| Piperidine Derivatives | Staphylococcus aureus | Active |
| Piperidine Derivatives | Escherichia coli | Active |
| Piperidin-4-one Derivatives | Staphylococcus aureus | Good Activity |
| Piperidin-4-one Derivatives | Escherichia coli | Good Activity |
| Halogenobenzene-substituted Piperidines | Staphylococcus aureus | MIC: 32-512 µg/ml |
Interactive Data Table: Antiviral Activity of Piperidine Derivatives
| Compound Type | Target Virus | Mechanism/Target |
|---|---|---|
| 1,4,4-Trisubstituted Piperidines | Human Coronaviruses (e.g., SARS-CoV-2) | Inhibition of polyprotein processing/RNA synthesis (Mpro) |
Conformational Analysis and its Relation to Activity
The biological activity of molecules containing a this compound ring is intrinsically linked to the three-dimensional arrangement of its atoms, a field of study known as conformational analysis. The piperidine ring typically adopts a stable, low-energy "chair" conformation, which minimizes steric strain between its atoms.
In this chair form, substituents on the ring can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to its significant size, the isopropyl group at the 4-position has a strong energetic preference for the equatorial position. This orientation prevents unfavorable steric interactions, known as 1,3-diaxial interactions, that would occur if the bulky group were in the axial position.
This predictable equatorial preference is crucial for drug design. It effectively locks the piperidine ring into a rigid and stable conformation. By providing a well-defined and fixed spatial orientation, the this compound scaffold can present other essential pharmacophoric elements of the drug molecule to its biological target, such as a receptor or enzyme, in the most optimal way for binding. This conformational rigidity can lead to higher binding affinity, enhanced selectivity, and ultimately, greater therapeutic efficacy. Studies on various 4-substituted piperidines have shown that the conformational energies are nearly identical to those of analogous cyclohexane (B81311) compounds, confirming the predictable nature of these structures. nih.gov
Design of Novel Ligands and Analogues
The this compound moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and serves as a robust starting point for developing new drugs. researchgate.net Medicinal chemists utilize this scaffold to design novel ligands—molecules that bind to specific receptors or enzymes—and analogues that can modulate a wide range of physiological processes.
Key Design Strategies:
Scaffold Hopping and Bioisosteric Replacement: In some drug design programs, the this compound ring is used as a bioisostere for other cyclic structures to improve properties like solubility, metabolic stability, or target affinity.
Vectorial Orientation: The rigid chair conformation allows for the precise vectorial placement of other functional groups. These groups can then form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, enhancing potency and selectivity.
Examples in Drug Discovery:
GPR55 Receptor Antagonists: The this compound scaffold has been incorporated into the design of antagonists for the G protein-coupled receptor 55 (GPR55), a target for conditions like neuropathic pain and cancer. nih.govdrexel.edu In these designs, the piperidine ring serves as a central structural unit, with modifications guided by molecular docking into models of the receptor's binding pocket. nih.govdrexel.edu
Opioid Receptor Modulators: In the development of ligands that target both mu-opioid (MOR) and delta-opioid (DOR) receptors, 4-substituted piperidines have been synthesized and evaluated. nih.gov By modifying the substituent at the 4-position, researchers can fine-tune the binding affinity and functional activity at these receptors, aiming to create analgesics with fewer side effects. nih.gov
Enzyme Inhibitors: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov This demonstrates the utility of the substituted piperidine core in generating inhibitors for critical enzymatic targets. nih.gov
Pharmacokinetics and Metabolic Stability Research
The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a critical aspect of pharmacology. A key focus of this research for any new chemical entity is its metabolic stability, which refers to its susceptibility to being broken down by enzymes, primarily in the liver. bohrium.comnih.gov High metabolic stability is often desirable, as it can lead to a longer duration of action and more predictable patient exposure.
For drug candidates containing the this compound moiety, a primary area of investigation is the metabolic fate of the isopropyl group and the piperidine ring itself. Research has shown that saturated heterocycles are often metabolized at or near the heteroatom (in this case, nitrogen) or on bulky alkyl substituents. researchgate.netnih.gov
Metabolic Pathways and Research Findings:
Oxidation of the Isopropyl Group: A significant metabolic pathway identified in studies of compounds containing an isopropyl group is oxidation. dndi.org This biotransformation can lead to the formation of alcohol or ketone metabolites, which may have different pharmacological activity and are typically more water-soluble, facilitating excretion.
N-Dealkylation: The nitrogen atom of the piperidine ring can be a site for metabolism, particularly N-dealkylation, where alkyl groups attached to the nitrogen are removed. nih.govnih.gov For many 4-aminopiperidine (B84694) drugs, CYP3A4 is a major enzyme responsible for this reaction. nih.gov
In Vitro Assessment: The metabolic stability of novel compounds is routinely assessed using in vitro systems. The most common methods involve incubating the compound with liver microsomes (fragments of liver cells containing metabolic enzymes) or hepatocytes (whole liver cells) from different species, including humans. nih.govresearchgate.net By measuring the rate at which the parent compound disappears over time, researchers can calculate key parameters like the metabolic half-life (t½) and intrinsic clearance (Clint).
The table below illustrates hypothetical data from an in vitro metabolic stability assay in human liver microsomes (HLM), showing how structural modifications to a lead compound can impact its stability.
| Compound | Structural Feature | Half-life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg) | Interpretation |
| Lead Compound A | This compound | 25 | 27.7 | Moderate Stability |
| Analogue B | Replacement of Isopropyl with Cyclopropyl | 45 | 15.4 | Improved Stability |
| Analogue C | Addition of Fluorine to Isopropyl Group | >120 | <5.8 | High Stability |
| Analogue D | Unsubstituted Piperidine Ring | 8 | 86.6 | Low Stability |
This table contains illustrative data for educational purposes and does not represent actual experimental results for a specific compound.
These studies are essential for guiding medicinal chemistry efforts. If a compound is metabolized too quickly, chemists can introduce structural modifications—such as adding fluorine atoms to block sites of oxidation or altering adjacent functional groups—to improve its metabolic profile and enhance its potential as a successful drug. bohrium.comacs.org
Applications in Agrochemicals and Specialty Chemicals
Formulation of Pesticides and Herbicides
In the field of agrochemicals, 4-isopropylpiperidine and related piperidine (B6355638) compounds are investigated for their utility in the formulation of pesticides and herbicides. chemimpex.comnetascientific.com The primary goal of a pesticide formulation is to enable the effective and uniform application of a small quantity of the active chemical ingredient over a large area, ensuring safety and optimizing efficacy. phytojournal.com
These formulations are complex mixtures that include the active ingredient, which directly targets the pest, and other substances often referred to as inert ingredients or adjuvants. orst.edu These additional components are crucial for the performance of the final product. ncasi.org They can act as solvents to dissolve the active ingredient, carriers to aid in its delivery, or adjuvants that help the pesticide to stick to or spread over leaf surfaces. orst.edu
While specific formulations are often proprietary, the exploration of piperidine-based compounds like this compound in these contexts is aimed at enhancing the efficacy and selectivity of pest control applications. chemimpex.comnetascientific.com The inclusion of such compounds can lead to improved performance and a potential reduction in the environmental impact compared to more traditional compounds. chemimpex.com For instance, certain piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against plant pathogens, demonstrating their potential as active components in pesticides. nih.gov
Table 1: Common Types of Ingredients in Pesticide Formulations
| Ingredient Type | Function |
| Active Ingredient | The chemical that directly controls the pest. orst.edu |
| Solvents | Liquids used to dissolve the active ingredient. orst.edu |
| Carriers | Liquids or solids that assist in the delivery of the active ingredient. orst.edu |
| Adjuvants | Substances that enhance the effectiveness of the active ingredient, such as by improving adhesion to plant surfaces. orst.edu |
Role as a Building Block in Complex Molecule Synthesis
The piperidine ring is a significant structural motif in a vast array of biologically active compounds and pharmaceuticals. mdpi.com Consequently, this compound serves as a valuable building block in the synthesis of more complex molecules within the specialty chemicals sector. chemimpex.com Its unique structure, featuring an isopropyl group on the piperidine ring, enhances its utility in chemical synthesis and formulation processes. chemimpex.com
Piperidine derivatives are recognized as crucial intermediates in the creation of a wide range of organic compounds, including those used in the pharmaceutical and agrochemical industries. ijnrd.org The stability and compatibility of this compound with various reaction conditions make it a favorable choice for chemists aiming to optimize their synthetic processes, often leading to improved yields and efficiencies. chemimpex.comnetascientific.com
In medicinal chemistry, the piperidine scaffold is considered a "privileged" structure due to its frequent appearance in pharmaceuticals. researchgate.net The synthesis of novel piperidine derivatives is a continuous area of research for the development of new therapeutic agents. researchgate.net This same principle applies to the agrochemical industry, where new molecules are constantly being designed and synthesized to address challenges in crop protection. The synthesis of novel piperine (B192125) derivatives, for example, has been explored for the development of new insecticides. nih.gov
Table 2: Research Applications of Piperidine Derivatives in Synthesis
| Field | Application |
| Pharmaceuticals | Synthesis of analgesics, antidepressants, and other therapeutic agents. chemimpex.comchemimpex.com |
| Agrochemicals | Development of new pesticides and herbicides. chemimpex.com |
| Specialty Chemicals | Creation of complex organic compounds with specific functionalities. ijnrd.org |
| Materials Science | Incorporation into polymers to develop advanced materials. chemimpex.comnetascientific.com |
Potential in Flavor and Fragrance Industry Research
The flavor and fragrance industry is another area where this compound and other piperidine derivatives are being investigated for their potential applications. chemimpex.comnetascientific.com The chemical structure of these compounds can contribute to unique aroma profiles, adding complexity and depth to perfumes and other scented products. ycdehongchem.com
Piperidine itself is noted for having a distinct odor and is used in the creation of specific flavor profiles. chemimpex.com Some piperidine derivatives are known to possess nutty and slightly peppery tastes, making them of interest as flavoring agents in various food products. thecontentauthority.com Additionally, the unique, sometimes floral, scents of certain piperidine compounds have led to their inclusion in commercial fragrances. hashnode.dev
Research in this field explores how the modification of the piperidine structure, such as the addition of an isopropyl group in this compound, can lead to novel scents and flavors. chemimpex.com This makes it an appealing compound for manufacturers seeking to develop innovative and distinctive formulations for the food and cosmetic industries. chemimpex.com
Environmental and Safety Considerations in Research Settings
Safe Handling Protocols in Academic Laboratories
In a research environment, the safe handling of 4-Isopropylpiperidine is governed by a combination of general laboratory safety principles and substance-specific precautions. Academic laboratories must implement strict protocols to mitigate the risks associated with this compound, which is classified as a skin irritant, a cause of serious eye damage, and potentially causing respiratory irritation sigmaaldrich.com.
Personal Protective Equipment (PPE): The primary line of defense against chemical exposure is the consistent and correct use of PPE. For this compound, this includes:
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which can result in serious damage fishersci.comthermofisher.com.
Hand Protection: Impervious gloves, such as nitrile or rubber, must be worn to prevent skin contact jubilantingrevia.com. It is crucial to change gloves immediately if they become contaminated.
Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental splashes uga.edu.
Engineering Controls: To minimize the risk of inhalation, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood fishersci.comcarlroth.com. This is especially critical when handling the substance in a way that could generate vapors or aerosols . Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemical is being handled fishersci.comjubilantingrevia.com.
Handling Procedures: Researchers should adhere to the following procedures to minimize risk:
Avoid direct contact with the skin, eyes, and clothing thermofisher.comscbt.comfishersci.com.
Do not inhale vapors or mists fishersci.comfishersci.com.
Wash hands thoroughly with soap and water after handling the compound scbt.com.
Contaminated clothing should be removed immediately and laundered separately before reuse fishersci.comscbt.com.
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place fishersci.comfishersci.com.
Interactive Data Table: Recommended Personal Protective Equipment
| Body Part | Protective Equipment | Rationale |
|---|---|---|
| Eyes/Face | Safety goggles, face shield | Protects against splashes that can cause serious eye damage. |
| Hands | Nitrile or rubber gloves | Prevents skin irritation and absorption. |
| Body | Lab coat, long pants, closed-toe shoes | Minimizes skin exposure from accidental spills. |
| Respiratory | Use within a chemical fume hood | Prevents inhalation of potentially irritating vapors. |
Waste Management and Disposal of this compound and its Derivatives
Proper management and disposal of chemical waste are critical for laboratory safety and environmental protection. This compound and its derivatives must be treated as hazardous waste and disposed of according to institutional, local, regional, and national regulations fishersci.comfishersci.com.
Waste Segregation and Collection:
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous fishersci.comfishersci.com.
this compound waste should not be mixed with other waste streams .
Collect waste in its original container or a suitable, properly labeled, and closed container fishersci.comfishersci.com. The container must be compatible with the waste; for instance, corrosive wastes should be collected in plastic containers gatech.edu.
Waste containers must be clearly labeled as hazardous waste, identifying the contents, including approximate percentages gatech.edu.
Unless actively adding waste, containers must be kept capped gatech.edu.
Disposal Methods:
Disposal should be carried out by a licensed and approved waste disposal company fishersci.comfishersci.com.
Common disposal methods for this type of chemical waste include incineration in a chemical incinerator equipped with an afterburner and scrubber or burial in a licensed landfill jubilantingrevia.comscbt.com.
Under no circumstances should this compound or its derivatives be disposed of down the drain or into the environment jubilantingrevia.comcarlroth.com.
Decontamination of Empty Containers:
Empty containers should be handled as if they still contain the product .
Decontaminate empty containers before disposal, observing all label safeguards until they are cleaned and destroyed scbt.com.
Spill Management: In the event of a spill, the area should be evacuated, and all ignition sources removed jubilantingrevia.comscbt.com. For minor spills, absorb the material with an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) fishersci.comjubilantingrevia.comcarlroth.com. The collected material should then be placed in a suitable container for disposal fishersci.comthermofisher.comscbt.com. For major spills, emergency responders should be alerted jubilantingrevia.comscbt.com.
Interactive Data Table: Waste Disposal Guidelines
| Aspect | Guideline | Reason |
|---|---|---|
| Classification | Hazardous Waste | Due to potential for skin, eye, and respiratory irritation. |
| Collection | Segregated, labeled, compatible, and closed containers | Prevents accidental mixing, ensures proper identification, and avoids leaks. |
| Disposal Method | Licensed waste disposal facility (e.g., incineration) | Ensures environmentally sound and regulatory compliant disposal. |
| Empty Containers | Treat as the product until decontaminated | Residual amounts can still pose a hazard. |
| Spills | Absorb with inert material and collect for disposal | Safely contains the spill and prepares it for proper waste disposal. |
Q & A
Q. What are the standard synthetic routes for 4-Isopropylpiperidine, and how can researchers optimize yield and purity?
Methodological Answer:
- Synthesis Design : Begin with reductive amination of isobutyraldehyde with ammonia, followed by cyclization to form the piperidine ring. Alternative routes include catalytic hydrogenation of 4-isopropylpyridine derivatives .
- Optimization : Use high-purity reagents and inert atmospheres (e.g., nitrogen) to minimize side reactions. Monitor reaction progress via TLC or GC-MS. Adjust stoichiometric ratios (e.g., excess ammonia for improved ring closure) and temperature gradients to enhance yield .
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) for isolation. Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity threshold) .
Q. How should researchers characterize this compound to confirm structural identity and purity?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Compare ¹H NMR peaks (e.g., δ 1.0–1.2 ppm for isopropyl CH₃, δ 2.5–3.0 ppm for piperidine protons) with literature data .
- IR : Verify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peak (M⁺ at m/z 141 for C₈H₁₇N) and fragmentation patterns .
- Purity Assessment : Use melting point analysis (literature range: 18–20°C) and chromatographic methods (HPLC retention time consistency) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Refer to SDS guidelines:
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR/MS data with multiple literature sources (e.g., PubChem, SynQuest) to identify discrepancies .
- Computational Modeling : Use density functional theory (DFT) simulations (e.g., Gaussian software) to predict vibrational frequencies and NMR shifts, aligning with observed data .
- Collaborative Verification : Share raw data with independent labs for replication studies, ensuring instrument calibration (e.g., deuterated solvent purity in NMR) .
Q. What experimental strategies are effective for studying the reactivity of this compound in catalytic systems?
Methodological Answer:
- Kinetic Studies : Design time-resolved experiments (e.g., in situ FTIR or UV-Vis spectroscopy) to monitor reaction intermediates.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, RuCl₃) under varying pressures/temperatures. Use DOE (Design of Experiments) to optimize parameters .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N or D₂O) to trace nitrogen or proton transfer pathways .
Q. How can researchers address gaps in biological activity data for this compound analogs?
Methodological Answer:
- High-Throughput Screening (HTS) : Test analogs against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., isopropyl to cyclopropyl) and correlate changes with bioactivity (IC₅₀ values) .
- Data Reproducibility : Validate results across ≥3 biological replicates; report p-values and confidence intervals .
Data Management and Reporting
Q. How should researchers present large datasets (e.g., kinetic or spectroscopic data) in publications?
Methodological Answer:
- Supplementary Materials : Place raw data (e.g., NMR FID files, chromatograms) in appendices with clear labels (e.g., "Appendix A: Kinetic Rate Constants") .
- Visualization : Use heatmaps for reactivity trends or 3D molecular structures (e.g., PyMOL) to highlight stereochemical outcomes .
- Statistical Rigor : Apply ANOVA or t-tests for comparative analyses; report effect sizes and standard deviations .
What frameworks guide the formulation of research questions for novel this compound applications?
Methodological Answer:
- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (e.g., this compound derivatives), C omparison (e.g., existing inhibitors), O utcome (e.g., binding affinity) .
- FINER Criteria : Ensure questions are F easible (resource-appropriate), I nteresting (novel mechanism), N ovel (unexplored derivatives), E thical (non-toxic concentrations), R elevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
